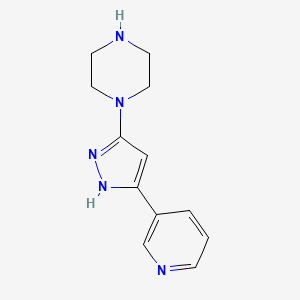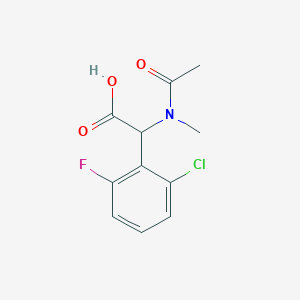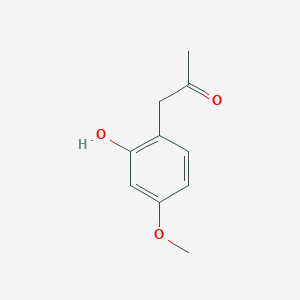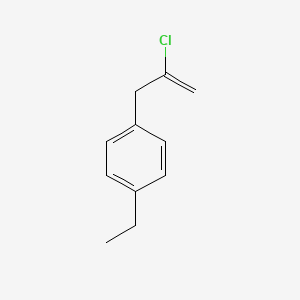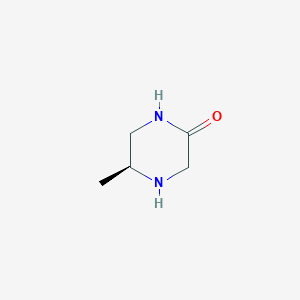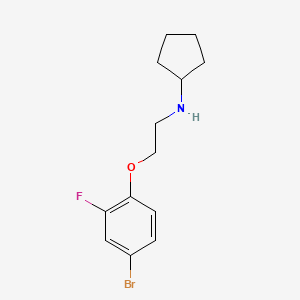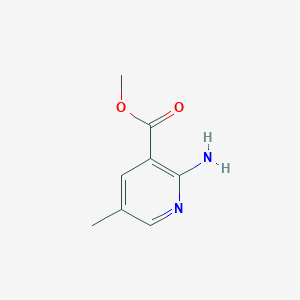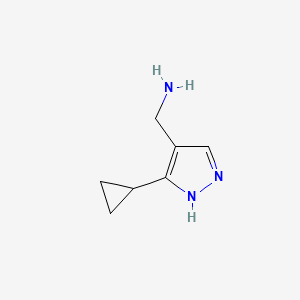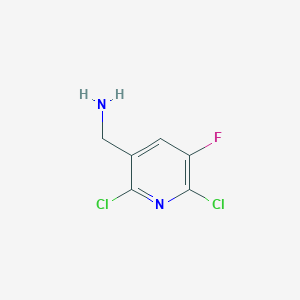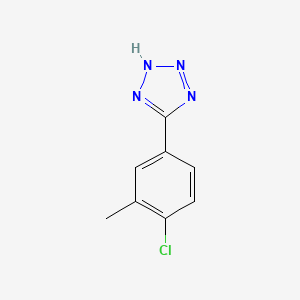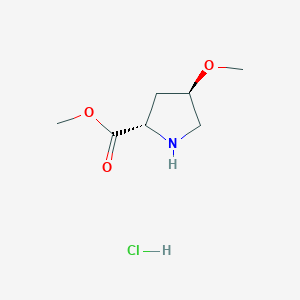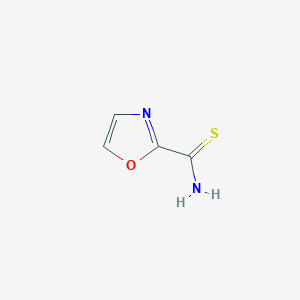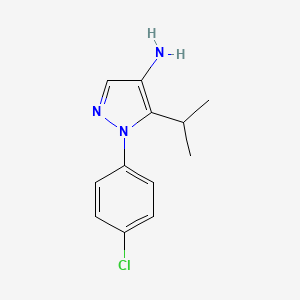
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as CPP-4-A, is a pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. CPP-4-A has been found to possess a range of biochemical and physiological effects which have been studied in detail, with a particular focus on its ability to act as an agonist of the metabotropic glutamate receptor.
Wissenschaftliche Forschungsanwendungen
Vibrational and Structural Observations
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its molecular structure and vibrational spectra. A detailed analysis using density functional theory reveals insights into its molecular geometry, vibrational wavenumbers, and nonlinear optical properties. The molecule shows potential for charge transfer within its structure, with specific regions identified for electrophilic and nucleophilic attacks. This compound also exhibits potential inhibitory activity against kinesin spindle protein (KSP) (ShanaParveen et al., 2016).
Molecular Docking and Antimicrobial Activity
Studies on similar compounds have involved molecular docking to predict interactions with various proteins, providing insights into potential biological activities. For example, analysis of a related compound, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, revealed antimicrobial activity, suggesting potential applications in this area (Viji et al., 2020).
Spectroscopic Investigation and Quantum Chemical Analysis
A comprehensive spectroscopic investigation coupled with quantum chemical analysis has been conducted on related compounds. These studies include FT-IR and FT-Raman spectra analysis, helping to understand the molecular structure, charge distribution, and reactivity of the molecule. Such research aids in the exploration of the bioactive potential of these compounds (Venil et al., 2021).
Synthesis and Anticancer Potential
Further research includes the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer agents. These studies highlight the compound's ability to inhibit cancer cell growth, providing a basis for the development of new therapeutic agents (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXXGZDMFOQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
